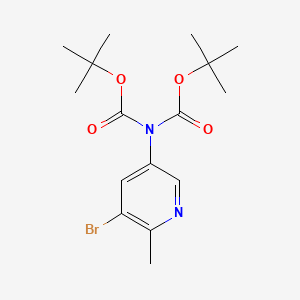

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate

Description

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is a pyridine-derived compound featuring a bromo substituent at the 5-position, a methyl group at the 6-position, and dual tert-butoxycarbonyl (Boc) protecting groups. This structure is characteristic of intermediates used in pharmaceutical and agrochemical synthesis, where the Boc groups serve to protect reactive amine functionalities during multi-step reactions. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group may influence steric and electronic properties .

Properties

IUPAC Name |

tert-butyl N-(5-bromo-6-methylpyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-10-12(17)8-11(9-18-10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWNVACFYZVGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The tert-butyl and tert-butoxycarbonyl groups can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Deprotection Reactions: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Deprotection Reactions: The major product is 5-bromo-6-methylpyridin-3-amine.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent due to its structural features that allow interaction with biological targets. Its applications in medicinal chemistry include:

- Anticancer Activity : Research has indicated that derivatives of pyridine, similar to tert-butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or growth factor receptors essential for tumor proliferation.

- Neuroprotective Effects : Studies have suggested that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective potential is attributed to the ability to modulate signaling pathways associated with neurodegenerative diseases, such as Alzheimer's disease.

The compound's biological activity is characterized by its interaction with various enzymes and receptors:

- Enzyme Inhibition : It has been reported that such carbamate derivatives can inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Antimicrobial Properties : Some studies have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid beta peptides. The results showed a significant reduction in cell death and inflammatory markers, indicating that this compound may play a role in neuroprotection by reducing oxidative stress and inflammation.

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The findings revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

| Activity Type | Measurement Method | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 25 nM |

| Cytotoxicity (Cancer Cells) | MTT Assay | IC50 = 15 µM (breast cancer cells) |

| Neuroprotection | Cell Viability Assay | 70% viability with Aβ treatment |

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate depends on its application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved vary depending on the specific application and the structure of the final active compound .

Comparison with Similar Compounds

Key Observations:

Halogen Influence : Bromine in the target compound and supports cross-coupling, but the absence of additional halogens (e.g., chlorine in ) reduces electrophilicity compared to chloro-bromo analogs.

Protection Strategy : Dual Boc groups in the target compound provide superior stability under basic conditions compared to single-protected analogs (e.g., methylcarbamate in ) .

Stability and Hazard Profile

- Target Compound: No direct toxicity data are available, but brominated pyridines often exhibit moderate acute toxicity (oral LD50 ~300–500 mg/kg in rodents). Dual Boc groups may reduce volatility, lowering inhalation risks compared to smaller analogs.

- Fluorinated Analog : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0) shows acute toxicity (H302: harmful if swallowed) and requires stringent respiratory protection .

- Chlorinated Analog : Higher reactivity with nucleophiles increases corrosivity risks compared to the target compound .

Research Implications

The target compound’s design balances reactivity and stability, making it advantageous for iterative synthesis. For example:

- Pharmaceutical Applications : The bromine site allows functionalization via palladium catalysis, while Boc groups prevent undesired side reactions during peptide coupling .

- Limitations : Steric hindrance from the methyl group may reduce reaction yields in bulky catalyst systems (e.g., Buchwald-Hartwig amination) compared to less hindered analogs .

Biological Activity

tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific literature.

- Molecular Formula : C₁₂H₁₈BrN₂O₃

- Molecular Weight : 317.18 g/mol

- CAS Number : 2803457-06-7

The compound features a pyridine ring substituted with a bromine atom and a tert-butoxycarbonyl group, which is known to influence its biological activity through various mechanisms.

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes that are implicated in neurodegenerative diseases. For instance, it may act as an inhibitor of acetylcholinesterase, which is crucial in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

- Antioxidant Properties : Research indicates that compounds similar to this compound exhibit antioxidant activity by reducing oxidative stress markers in cellular models . This property is particularly relevant in the context of neuroprotection.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine release, which could be beneficial in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications:

- Neuroprotective Effects : A study demonstrated that similar carbamate derivatives showed protective effects against amyloid-beta-induced toxicity in astrocytes. The mechanism involved the reduction of TNF-α levels and free radicals, suggesting a potential application in Alzheimer's disease .

- In Vivo Models : In animal models, compounds structurally related to this compound exhibited significant reductions in behavioral deficits associated with scopolamine-induced memory impairment. These findings highlight the potential cognitive-enhancing properties of such compounds .

- Synthesis and Characterization : The synthetic pathway for producing this compound involves the use of di-tert-butyl dicarbonate as a protecting group for amines, facilitating the formation of carbamate derivatives with improved yields and purity .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BrN₂O₃ |

| Molecular Weight | 317.18 g/mol |

| CAS Number | 2803457-06-7 |

| Antioxidant Activity | Moderate |

| Acetylcholinesterase Inhibition | Yes |

| Neuroprotective Potential | Yes |

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl (5-bromo-6-methylpyridin-3-yl)(tert-butoxycarbonyl)carbamate?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated pyridine precursors. For example, a microwave-assisted protocol (140°C, argon atmosphere) with bis(triphenylphosphine)palladium(II) dichloride as a catalyst has been effective for similar carbamate-protected pyridines. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) yields the product in high purity (~89% yield) .

Q. How should researchers characterize this compound to confirm its structure and purity?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and carbamate protection.

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., CHBrNO requires m/z 424.07).

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection.

Crystallography studies on analogous carbamates (e.g., tert-butyl carbamate derivatives) highlight hydrogen-bonding patterns that stabilize molecular assemblies, which can inform structural validation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is stable at room temperature when stored in anhydrous, inert environments (argon atmosphere, desiccator). Avoid prolonged exposure to moisture or acidic/basic conditions, as tert-butoxycarbonyl (Boc) groups are susceptible to hydrolysis. Stability data from related pyridine carbamates suggest decomposition above 150°C, necessitating controlled heating during reactions .

Advanced Questions

Q. How can researchers optimize reaction yields in palladium-catalyzed couplings involving this compound?

Yield optimization requires:

- Catalyst screening : Compare Pd(PPh), PdCl(dppf), and Buchwald-Hartwig catalysts for coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of pyridine intermediates.

- Microwave vs. conventional heating : Microwave protocols (e.g., 140°C, 2 minutes) reduce side reactions and improve yields compared to oil-bath methods .

Contradictory yield reports may arise from trace moisture or oxygen; thus, rigorous inert atmosphere control is critical.

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound’s pyridine ring?

The bromine atom at the 5-position on the pyridine ring is influenced by steric and electronic effects. DFT studies on similar systems show that electron-withdrawing groups (e.g., carbamates) direct electrophilic substitution to meta positions. Additionally, the methyl group at the 6-position creates steric hindrance, favoring bromination at the less hindered 5-position .

Q. How do Boc and tert-butyl groups affect the compound’s reactivity in multi-step syntheses?

- Boc groups : Protect amines during subsequent reactions (e.g., acylations) and are cleaved under acidic conditions (TFA/DCM).

- tert-butyl groups : Enhance solubility in organic solvents and stabilize intermediates against oxidation.

In one study, Boc deprotection of a related pyridine carbamate required 3 hours in TFA, followed by neutralization to isolate the free amine .

Q. What analytical strategies resolve contradictions in spectral data for carbamate derivatives?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded aromatic regions.

- X-ray crystallography : Resolve ambiguity in stereochemistry or substituent orientation. For example, Das et al. (2016) used crystallography to confirm hydrogen-bond networks in tert-butyl carbamate crystals, which can guide spectral interpretation .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use P95 respirators, nitrile gloves, and lab coats to minimize inhalation and dermal exposure.

- Ventilation : Conduct reactions in fume hoods to avoid vapor accumulation.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Safety data for analogous carbamates classify them as non-carcinogenic but recommend handling as irritants .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.